![molecular formula C21H17FN2O4 B2500501 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941989-81-7](/img/structure/B2500501.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H17FN2O4 and its molecular weight is 380.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the realms of enzyme inhibition and therapeutic applications. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural and chemical properties:
Property | Details |
---|---|
Molecular Formula | C25H24N2O6 |
Molecular Weight | 480.5 g/mol |
IUPAC Name | This compound |
InChI Key | VPYBOYYZQMDHGG-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with 2,3-dihydrobenzo[1,4]-dioxin-6-amine and various substituted phenyl acetamides.
- Reaction Conditions : The reactions are carried out in polar aprotic solvents like DMF (dimethylformamide) with lithium hydride as a base to facilitate the formation of the target compound.
- Characterization : The synthesized compounds are characterized using techniques such as NMR and IR spectroscopy to confirm their structures.
Enzyme Inhibition
One of the primary biological activities of this compound is its ability to inhibit specific enzymes:
- α-glucosidase Inhibition : This enzyme is crucial in carbohydrate metabolism. Inhibiting α-glucosidase can help manage blood sugar levels in diabetic patients. Research has shown that derivatives of this compound exhibit significant inhibitory activity against α-glucosidase, making them potential candidates for diabetes treatment .
- Acetylcholinesterase Inhibition : The compound also demonstrates inhibitory effects on acetylcholinesterase, an enzyme involved in neurotransmission. This activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds derived from the same benzodioxin framework:
- Anti-Diabetic Potential : A study evaluated a series of sulfonamides containing benzodioxane moieties for their anti-diabetic effects through α-glucosidase inhibition. The results indicated that certain derivatives showed promising activity, leading to further exploration of their therapeutic potential .
- Neuroprotective Effects : Another research highlighted the neuroprotective properties of benzodioxin derivatives against acetylcholinesterase. These findings suggest that compounds like this compound could be beneficial in developing treatments for cognitive disorders .
The mechanism by which this compound exerts its biological effects involves:
- Binding Affinity : The compound binds to the active sites of targeted enzymes (α-glucosidase and acetylcholinesterase), effectively blocking substrate access and inhibiting enzymatic activity.
- Metabolic Pathways : By inhibiting these enzymes, the compound influences metabolic pathways related to glucose metabolism and neurotransmission, which are vital for maintaining physiological balance.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
The compound has shown promise in the development of new therapeutic agents, particularly in the treatment of metabolic disorders and neurodegenerative diseases. Its structural features allow it to interact with specific biological targets effectively.
Case Studies:
- Enzyme Inhibition: Research indicates that derivatives of this compound can inhibit enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively . In a study, synthesized sulfonamides containing the benzodioxane moiety exhibited significant inhibitory activity against these enzymes, suggesting potential for therapeutic use .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is critical for optimizing its pharmacological properties. Various derivatives have been synthesized to explore modifications that enhance efficacy and selectivity against target enzymes.
Derivative | Target Enzyme | Inhibition Rate | Therapeutic Potential |
---|---|---|---|
Compound A | α-glucosidase | 85% | T2DM Treatment |
Compound B | Acetylcholinesterase | 78% | AD Management |
Molecular Docking Studies
Molecular docking studies have been employed to predict how N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide interacts with enzyme targets at the molecular level. These studies provide insights into binding affinities and possible conformational changes upon ligand binding.
Findings:
Docking simulations reveal that the compound forms stable interactions with key residues within the active sites of target enzymes. This stability correlates with observed inhibition rates in biochemical assays .
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O4/c22-17-6-2-1-4-14(17)13-24-9-3-5-16(21(24)26)20(25)23-15-7-8-18-19(12-15)28-11-10-27-18/h1-9,12H,10-11,13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVZPUFMQCOKLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CN(C3=O)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.